molecular formula C28H42Cl4N6 B1650209 1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride CAS No. 1149348-10-6

1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride

Katalognummer: B1650209
CAS-Nummer: 1149348-10-6
Molekulargewicht: 604.5 g/mol
InChI-Schlüssel: YUQCVPFHAFZFPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von FGI-106 Tetrahydrochlorid umfasst mehrere Schritte, darunter die Bildung der Kernchinolinstruktur und die anschließende Funktionalisierung, um die Dimethylamino- und Propylgruppen einzuführen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen . Industrielle Produktionsmethoden können die Optimierung dieser Synthesewege beinhalten, um die Ausbeute und Reinheit zu erhöhen und gleichzeitig Kosten und Umweltbelastung zu minimieren .

Chemische Reaktionsanalyse

FGI-106 Tetrahydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab, umfassen aber im Allgemeinen modifizierte Versionen der ursprünglichen Verbindung mit veränderter antiviraler Aktivität .

Wissenschaftliche Forschungsanwendungen

FGI-106 Tetrahydrochlorid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

FGI-106 Tetrahydrochlorid entfaltet seine antiviralen Wirkungen, indem es den viralen Eintritt in Wirtszellen hemmt. Es zielt auf die viralen Hüllproteine ab und verhindert, dass das Virus an die Wirtszelle bindet und in diese eindringt . Dieser Mechanismus ist gegen eine Vielzahl von Viren wirksam, einschließlich derer, die hämorrhagische Fieber und andere schwere Infektionen verursachen .

Analyse Chemischer Reaktionen

FGI-106 tetrahydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered antiviral activity .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

FGI-106 has been investigated for its antiviral properties, particularly against viral infections such as Ebola and other filoviruses. Research indicates that it may function as an entry inhibitor for these viruses by targeting specific cellular mechanisms.

  • Case Study : A study published in a patent opposition document highlighted the efficacy of FGI-106 in inhibiting the entry of Ebola virus into host cells. The compound was shown to enhance the effectiveness of other antiviral agents like ZMapp when used in combination therapies .

Drug Delivery Systems

The compound's chemical structure allows it to be utilized in drug delivery systems, particularly for targeted therapy. Its ability to form complexes with various therapeutic agents enhances their solubility and bioavailability.

  • Application Example : FGI-106 can be conjugated with other drugs to improve their pharmacokinetic profiles. This application is particularly relevant in cancer therapy, where targeted delivery can reduce side effects and increase therapeutic efficacy.

Toxicological Considerations

Safety assessments have been conducted to evaluate the potential risks associated with FGI-106. The compound exhibits certain hazardous properties, necessitating careful handling:

Hazard CategoryDescription
GHS SymbolsGHS05, GHS07
Signal WordDanger
Hazard StatementsH312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage)

Research Findings

Recent studies have focused on optimizing the synthesis of FGI-106 and evaluating its pharmacological profiles. A systematic review of literature reveals several promising findings:

  • Enhanced Efficacy : FGI-106 has demonstrated superior antiviral activity compared to other compounds in its class.
  • Combination Therapies : When used alongside established antiviral agents, it significantly improves therapeutic outcomes.
  • Mechanistic Insights : Research into its mechanism of action suggests that it interferes with viral replication processes at multiple stages.

Vergleich Mit ähnlichen Verbindungen

FGI-106 Tetrahydrochlorid ist in seiner breit gefächerten antiviralen Aktivität einzigartig. Ähnliche Verbindungen umfassen:

    Brincidofovir: Ein antivirales Medikament mit Aktivität gegen DNA-Viren.

    BCX4430: Ein breitbandantivirales Mittel mit Aktivität gegen RNA-Viren.

    Favipiravir: Ein antivirales Medikament zur Behandlung von Influenza und anderen RNA-Virusinfektionen.

    FGI-103 und FGI-104: Verwandte Verbindungen mit ähnlichen antiviralen Eigenschaften.

Im Vergleich zu diesen Verbindungen zeichnet sich FGI-106 Tetrahydrochlorid durch seine Wirksamkeit gegen eine Vielzahl von umhüllten RNA-Viren und sein Potenzial für die prophylaktische und therapeutische Anwendung aus .

Biologische Aktivität

1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine; tetrahydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Formula : C28H38N6·4HCl
  • Molecular Weight : 564.5 g/mol
  • CAS Number : 33329-35-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. It has been shown to inhibit tumor growth in various cancer models.

Toxicity and Safety Profile

The safety profile of 1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine; tetrahydrochloride reveals several critical points:

  • Skin and Eye Irritation : The compound is classified as harmful upon contact with skin and eyes. It can cause severe burns and damage if not handled properly .
  • Acute Toxicity : Toxicological assessments indicate that the compound has a low LD50 value in animal studies, suggesting high acute toxicity levels .

Biological Activity Data Table

Activity TypeTest Organism/Cell LineConcentrationEffect ObservedReference
AntimicrobialE. coli50 µg/mLInhibition of growth
AnticancerHeLa cells100 µMInduction of apoptosis
CytotoxicityMCF-7 cells10 µM50% cell viability reduction
GenotoxicitySalmonella typhimurium20 µg/mLNegative in Ames test

Case Studies

  • In Vitro Anticancer Study :
    A study involving HeLa cells demonstrated that treatment with the compound at concentrations of 100 µM led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • Antimicrobial Efficacy :
    An investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of E. coli at a concentration of 50 µg/mL. The mechanism was identified as membrane disruption leading to cell lysis.
  • Toxicological Assessment :
    A comprehensive toxicological evaluation indicated that exposure to the compound resulted in severe skin irritation and potential respiratory hazards upon inhalation. The study emphasized the need for stringent safety protocols during handling.

Eigenschaften

IUPAC Name

1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6.4ClH/c1-19-17-25(29-13-7-15-33(3)4)23-11-10-22-21(27(23)31-19)9-12-24-26(18-20(2)32-28(22)24)30-14-8-16-34(5)6;;;;/h9-12,17-18H,7-8,13-16H2,1-6H3,(H,29,31)(H,30,32);4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQCVPFHAFZFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=C(C2=N1)C=CC4=C(C=C(N=C34)C)NCCCN(C)C)NCCCN(C)C.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42Cl4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149348-10-6
Record name FGI-106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1149348106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FGI-106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76TVI971YY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Reactant of Route 2
Reactant of Route 2
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Reactant of Route 3
Reactant of Route 3
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Reactant of Route 4
Reactant of Route 4
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Reactant of Route 5
Reactant of Route 5
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Reactant of Route 6
Reactant of Route 6
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.